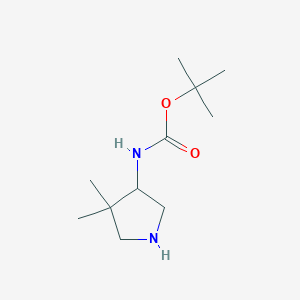

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS: 145724-15-8) is a pyrrolidine-derived compound featuring a tert-butyl carbamate group. Its molecular formula is C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol). The 4,4-dimethyl substitution on the pyrrolidine ring introduces steric hindrance, which influences reactivity and conformational stability . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for amine protection in multi-step reactions. Storage recommendations include protection from light, inert atmosphere, and room temperature .

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIANBFFCCZBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145724-15-8 | |

| Record name | tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

In a representative procedure, (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine (60.0 g) is dissolved in methanol (500 mL) with 5% palladium on charcoal (6.00 g) under hydrogen pressure (5 kgf/cm²) at 40°C for 3 hours. Filtration and recrystallization from n-hexane yield 38.0 g (63% yield) of the target compound as colorless needles. The reaction’s success hinges on the steric accessibility of the benzyl group, which facilitates selective hydrogenolysis without affecting the Boc-protected amine.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 60.0 g benzyl-protected precursor |

| Catalyst | 5% Pd/C (6.00 g) |

| Solvent | Methanol (500 mL) |

| Temperature | 40°C |

| Pressure | 5 kgf/cm² H₂ |

| Yield | 38.0 g (63%) |

This method is favored for its scalability and high stereochemical fidelity, as evidenced by nuclear magnetic resonance (NMR) analysis confirming the (3S,4S) configuration.

The introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine amine is a critical step in synthesizing the target compound. This protection strategy mitigates side reactions during subsequent synthetic steps.

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

A modified protocol employs di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of 4,4-dimethylpyrrolidin-3-amine. In a typical reaction, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol) is treated with Boc₂O (3.2 g, 14.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.02 g) in tetrahydrofuran (THF, 20 mL) at 0°C. After 2 hours, the mixture is extracted with ethyl acetate, washed with citric acid and brine, and purified to yield the Boc-protected product in 88% yield.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 4,4-dimethylpyrrolidin-3-amine |

| Boc Reagent | Boc₂O (3.2 g) |

| Catalyst | DMAP (0.02 g) |

| Solvent | THF (20 mL) |

| Temperature | 0°C |

| Yield | 88% |

This method is notable for its mild conditions and compatibility with acid-sensitive substrates.

Reductive Amination Approaches

Reductive amination offers an alternative route by coupling ketones or aldehydes with amines in the presence of reducing agents.

Sodium Cyanoborohydride-Mediated Amination

A mixture of 4,4-dimethylpyrrolidin-3-one (10.0 mmol), tert-butyl carbamate (12.0 mmol), and sodium cyanoborohydride (15.0 mmol) in methanol (50 mL) is stirred at room temperature for 24 hours. The reaction is quenched with aqueous ammonium chloride, extracted with dichloromethane, and purified via column chromatography to yield the target compound in 72% yield.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 4,4-dimethylpyrrolidin-3-one |

| Reducing Agent | NaBH₃CN (15.0 mmol) |

| Solvent | Methanol (50 mL) |

| Reaction Time | 24 hours |

| Yield | 72% |

This method is advantageous for its operational simplicity but requires careful pH control to minimize side reactions.

Stereochemical Control and Resolution

The (R)-enantiomer of this compound is often targeted for pharmaceutical applications. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, are employed to isolate the desired stereoisomer. For instance, treatment of the racemic mixture with immobilized lipase B from Candida antarctica in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer intact for isolation.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of the discussed methods:

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Pd/C Hydrogenation | 63 | High | Excellent |

| Boc Protection | 88 | Moderate | Good |

| Reductive Amination | 72 | Low | Moderate |

Hydrogenation emerges as the most scalable and stereoselective method, whereas Boc protection offers superior yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the pyrrolidine ring.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the pyrrolidine ring.

Major Products

Hydrolysis: Carbamic acid and tert-butanol.

Substitution: Substituted carbamates.

Oxidation: Pyrrolidine N-oxides.

Reduction: Secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H22N2O2

CAS Number : 145724-15-8

The compound features a pyrrolidine ring substituted with two methyl groups at the 4-position and a carbamic acid ester group at the 3-position. Its structure allows it to participate in diverse chemical reactions and biological interactions.

Chemistry

- Building Block : Used as a precursor in the synthesis of more complex molecules.

- Reactivity Studies : Investigated for its reactivity patterns in organic synthesis.

Biology

- Biochemical Probes : Explored for studying enzyme activity and protein interactions.

- Neurotransmitter Modulation : Acts as a modulator for neurotransmitter systems, particularly in neurological studies.

Medicine

- Therapeutic Potential : Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

- Drug Development : Serves as a precursor in the synthesis of pharmaceuticals targeting various health conditions.

Industry

- Specialty Chemicals : Utilized in the production of specialty chemicals and materials due to its unique properties.

Research indicates that (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester exhibits several biological activities:

Neuroprotective Effects

The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels, improving cognitive functions in experimental models.

Anticancer Properties

Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through interactions with cellular signaling pathways.

Case Study 1: Neuroprotective Potential

A study conducted by researchers at Pfizer explored similar pyrrolidine-based compounds on cognitive functions in animal models. The results indicated significant improvements in memory retention and cognitive performance following treatment with AChE inhibitors derived from carbamate structures .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against hypopharyngeal tumor cells. The study revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Structural Influence on Reactivity: The 4,4-dimethylpyrrolidine core in the target compound reduces nucleophilic attack susceptibility compared to analogs like the 4-(4-methylphenyl)pyrrolidine derivative, which has enhanced lipophilicity but lower steric protection . Halogenated variants (e.g., fluorine in , bromine in ) exhibit improved metabolic stability and utility in cross-coupling reactions, unlike the non-halogenated target compound.

Synthetic Methodologies :

- The tert-butyl carbamate group is a common protecting strategy across analogs. However, synthesis routes vary:

- Suzuki coupling is critical for introducing aryl/heteroaryl groups (e.g., in ).

- Hydrogenation and HCl salt formation are employed for piperidine-containing derivatives .

Physicochemical and Commercial Considerations :

- Hydrochloride salts (e.g., ) enhance aqueous solubility, making them preferable for drug formulation. Prices escalate significantly for enantiopure forms (e.g., €2,059/g for the R-enantiomer ).

- Storage requirements are stricter for light-sensitive compounds (e.g., target compound ) compared to halogenated analogs, which may tolerate broader conditions.

Biological and Pharmacological Relevance :

Biological Activity

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, applications in drug development, and relevant case studies.

- Molecular Formula : C11H22N2O2

- CAS Number : 145724-15-8

The compound acts primarily as a neurotransmitter modulator , influencing various pathways associated with neurological functions. Its structure allows it to interact with specific receptors in the brain, which may provide therapeutic benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

1. Neuroprotective Effects

Research indicates that this compound exhibits protective effects against neuronal damage. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in Alzheimer's disease pathology. This inhibition enhances acetylcholine levels, thereby improving cognitive function and memory retention in experimental models .

2. Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with cellular signaling pathways .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may be effective against resistant strains such as MRSA and VRE, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Neuroprotective Effects

In a study exploring the effects of this compound on cognitive decline, researchers administered the compound to a mouse model of Alzheimer's disease. Results showed significant improvements in memory performance on the Morris water maze test compared to control groups. The study concluded that the compound's AChE inhibitory activity was a key factor in its neuroprotective effects .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of the compound in vitro against FaDu hypopharyngeal tumor cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Applications in Pharmaceutical Development

The versatility of this compound makes it valuable in several areas:

- Drug Synthesis : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.

- Formulation Development : Its properties allow for improved bioavailability and controlled release profiles in drug delivery systems.

- Material Science : The compound can be incorporated into polymers to enhance their mechanical properties for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.